molecular formula C17H18F3NO B3171757 4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946698-16-4

4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine

Cat. No. B3171757
CAS RN: 946698-16-4
M. Wt: 309.33 g/mol
InChI Key: VHGOXUYUAJPXFI-UHFFFAOYSA-N
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Description

“4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C17H18F3NO . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of “this compound” is 309.33 . The PubChem CID is 23434373 . The SMILES representation is: CC©©C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 309.33 and a molecular formula of C17H18F3NO .

Scientific Research Applications

Electrochemistry and Ionic Liquids

Research into the electrochemistry of phenol derivatives, including those with tert-butyl groups, in ionic liquids has shown the potential for oxidative and reductive transformations. The study by Villagrán et al. (2006) describes the oxidation of phenol and its derivatives at specific potentials, revealing the formation of phenolate anions and phenoxyl radicals under certain conditions. This research highlights the intricate electrochemical behavior of these compounds in unique solvent systems, which could be relevant for industrial applications involving oxidation-reduction reactions (Villagrán et al., 2006).

Material Science and Polymer Chemistry

The synthesis and characterization of materials derived from tert-butyl phenyl compounds have been explored, with studies focusing on the development of low dielectric polyetherimides. Chen et al. (2017) prepared diamines from 3-tert-butyl-4-hydroxyanisole, leading to polyetherimides that exhibit high thermal stability and excellent dielectric properties. This research is significant for the electronics industry, where materials with low dielectric constants and high thermal stability are crucial (Chen et al., 2017).

Organic Synthesis and Chemical Transformations

The chemical synthesis and transformations of tert-butyl phenyl compounds have been widely studied, indicating their versatility in organic chemistry. For instance, the scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, showcases the practical applications of these compounds in medicinal chemistry and drug synthesis (Boros et al., 2011).

Antioxidant Activities and Chemical Stability

The antioxidant properties of tert-butyl phenyl derivatives have also been a subject of research, demonstrating their potential as stabilizers and protective agents in various industrial applications. Studies on the electrochemical oxidation of tert-butylated phenols suggest that these compounds can serve as effective inhibitors for certain types of oxidative damage, thereby playing a crucial role in the stabilization of organic materials and polymers (Zabik et al., 2016).

properties

IUPAC Name

4-(3-tert-butylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-16(2,3)11-5-4-6-12(9-11)22-13-7-8-15(21)14(10-13)17(18,19)20/h4-10H,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGOXUYUAJPXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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